



Application Notes and Protocols for DDO-2213 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

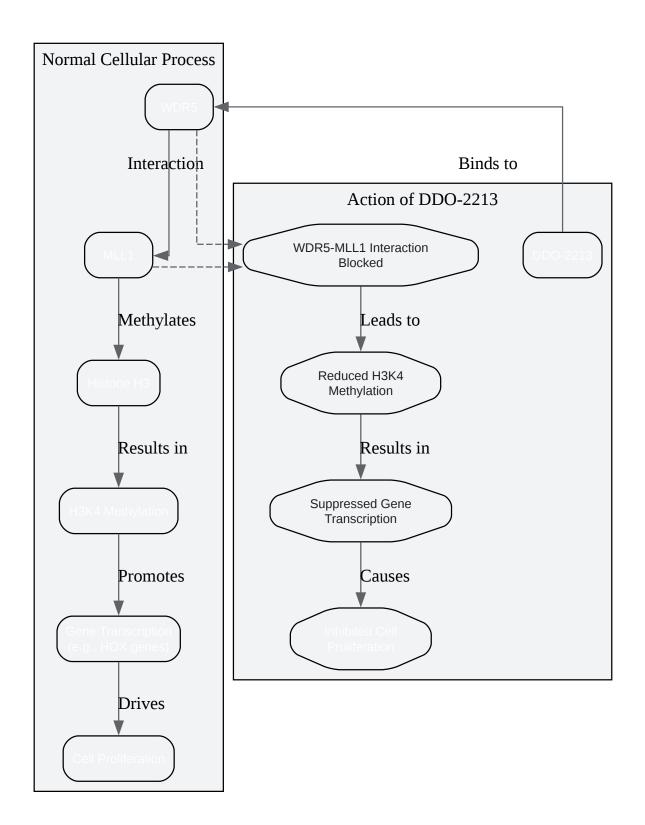
Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4][5][6] The WDR5-MLL1 complex is crucial for the histone methyltransferase activity of MLL1, which is often dysregulated in certain cancers, particularly in MLL-rearranged leukemias.[2][3][4][7] By disrupting this interaction, **DDO-2213** selectively inhibits MLL1's enzymatic activity, leading to decreased proliferation of cancer cells that are dependent on this pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing **DDO-2213** in common cell-based assays to evaluate its biological activity.

Mechanism of Action

DDO-2213 functions by binding to WDR5 with high affinity, thereby preventing its interaction with MLL1. This disruption is key to its mechanism, as WDR5 is essential for the proper function and stability of the MLL1 methyltransferase complex. The inhibition of the WDR5-MLL1 interaction leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for active gene transcription. Consequently, the expression of downstream target genes, such as the HOX genes which are pivotal in leukemia development, is suppressed. This targeted inhibition of histone methylation ultimately results in the anti-proliferative effects observed in MLL-rearranged leukemia cell lines.





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Caption: Signaling pathway of DDO-2213 action.



Data Presentation

The anti-proliferative activity of **DDO-2213** has been evaluated in various cancer cell lines. The following table summarizes the quantitative data from these studies.

Cell Line	Assay Type	Parameter	Value (µM)	Incubation Time	Reference
K562	ССК8	IC50	> 100	72 hours	[5]
MOLM-13	ATPlite	GI50	13.09	5 days	[5]
MV4-11	ATPlite	GI50	12.57	5 days	[5]
HUVEC	CCK8	IC50	> 100	72 hours	[5]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols Cell Proliferation/Viability Assay using CCK8

This protocol is suitable for assessing the effect of **DDO-2213** on the proliferation of suspension cell lines like K562.

Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- DDO-2213 stock solution (e.g., 10 mM in DMSO)
- Cell Counting Kit-8 (CCK8)
- 96-well microplates

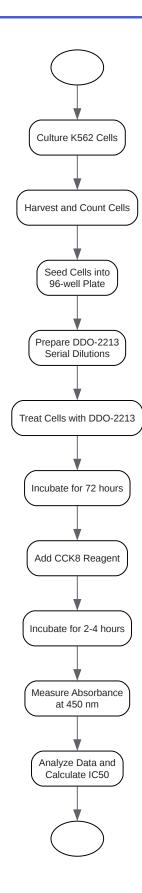


Microplate reader

Protocol:

- Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells in the logarithmic growth phase and adjust the cell density to 1 x 10⁵ cells/mL.
- Seed 100 μ L of the cell suspension (10,000 cells/well) into a 96-well plate.
- Prepare serial dilutions of **DDO-2213** in culture medium. It is recommended to test a range of concentrations (e.g., $0.01~\mu M$ to $100~\mu M$). Include a vehicle control (DMSO) at the same final concentration as the highest **DDO-2213** concentration.
- Add 10 μL of the diluted DDO-2213 or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 10 μL of CCK8 solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: CCK8 cell proliferation assay workflow.



Cell Proliferation/Viability Assay using ATPlite

This protocol is suitable for assessing the effect of **DDO-2213** on the proliferation of leukemia cell lines such as MOLM-13 and MV4-11.

Materials:

- MOLM-13 or MV4-11 cells
- Appropriate culture medium (e.g., RPMI-1640 or IMDM) with 10% FBS and 1% Penicillin-Streptomycin
- DDO-2213 stock solution (e.g., 10 mM in DMSO)
- ATPlite Luminescence Assay System
- Opaque-walled 96-well microplates
- Luminometer

Protocol:

- Culture MOLM-13 or MV4-11 cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells in the logarithmic growth phase and adjust the cell density to 5 x 10⁴ cells/mL.
- Seed 100 μL of the cell suspension (5,000 cells/well) into an opaque-walled 96-well plate.
- Prepare serial dilutions of **DDO-2213** in culture medium. A suggested concentration range is $0.1~\mu M$ to $50~\mu M$. Include a vehicle control (DMSO).
- Add 10 μL of the diluted DDO-2213 or vehicle control to the appropriate wells.
- Incubate the plate for 5 days at 37°C and 5% CO2.
- Equilibrate the plate and the ATPlite reagents to room temperature.
- Add 50 µL of the mammalian cell lysis solution to each well.

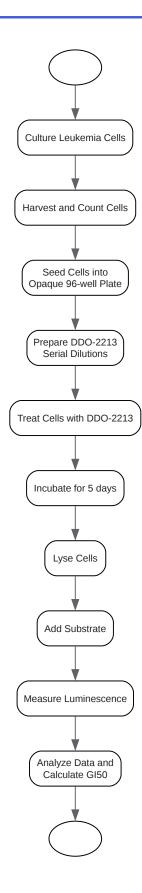
Methodological & Application





- Shake the plate for 5 minutes on an orbital shaker at a low speed to induce cell lysis.
- Add 50 μL of the substrate solution to each well.
- Shake the plate for another 5 minutes on an orbital shaker.
- Dark-adapt the plate for 10 minutes.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.





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Caption: ATPlite cell viability assay workflow.



In-Cell Western Assay for Histone H3K4 Methylation

This protocol provides a method to assess the effect of **DDO-2213** on its direct target, the methylation of histone H3 at lysine 4.

Materials:

- MV4-11 cells
- IMDM medium with 10% FBS and 1% Penicillin-Streptomycin
- DDO-2213 stock solution
- 96-well microplates
- Formaldehyde (for fixing)
- Triton X-100 (for permeabilization)
- Blocking buffer (e.g., Odyssey Blocking Buffer)
- Primary antibodies: anti-Histone H3 (pan-H3) and anti-Histone H3K4me3
- IRDye-conjugated secondary antibodies
- In-Cell Western imaging system (e.g., LI-COR Odyssey)

Protocol:

- Seed MV4-11 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight (if applicable for the specific sub-line) or settle.
- Treat the cells with various concentrations of **DDO-2213** (e.g., 1 μ M, 5 μ M, 10 μ M) and a vehicle control for 24-48 hours.
- Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.
- Wash the cells three times with Phosphate Buffered Saline (PBS).

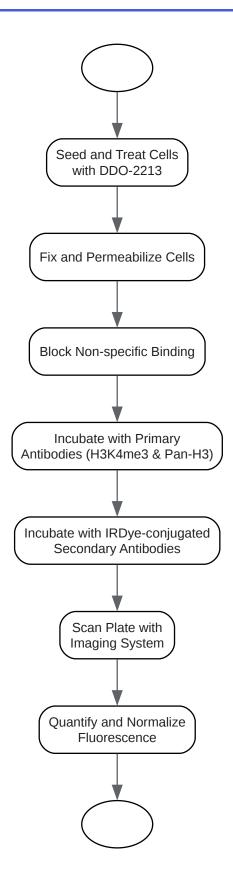
Methodological & Application





- Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
- · Wash the cells three times with PBS.
- Block the wells with blocking buffer for 1.5 hours at room temperature.
- Incubate the cells with a mixture of the two primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-pan-H3) diluted in blocking buffer overnight at 4°C.
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Incubate the cells with a mixture of the two corresponding IRDye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
- Wash the cells five times with PBS containing 0.1% Tween-20.
- Scan the plate using an In-Cell Western imaging system.
- Quantify the fluorescence intensity for both channels. Normalize the H3K4me3 signal to the pan-H3 signal to account for any differences in cell number.





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Caption: In-Cell Western assay workflow.



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